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Introduction

Dextranase (EC 3.2.1.11) is a hydrolase enzyme that catalyzes the endohydrolysis of a-1,6-
glucosidic linkages in dextran, a complex branched glucan.[1][2] Dextran is often produced by
microbial contamination, primarily from species like Leuconoc mesenteroides, in sucrose-rich
environments.[3] Its presence is problematic in many industrial processes, causing increased
viscosity, reduced flow rates, and inhibition of crystallization.[4] Consequently, dextranase has
found significant applications in the food and pharmaceutical sectors, where it is used to
degrade unwanted dextran, produce specific dextran fractions, and disrupt microbial biofilms.
[1][5] These application notes provide an overview of its uses, quantitative data summaries,
and detailed experimental protocols for researchers, scientists, and drug development
professionals.

Section 1: Applications in the Food Industry

The primary application of dextranase in the food industry is in sugar manufacturing to mitigate
the detrimental effects of dextran contamination in sugarcane and sugar beet processing.[5][6]

Sugar Production

Dextran formed by microbial activity increases the viscosity of sugar juices and syrups, leading
to poor heat transfer, reduced evaporation rates, and elongated, needle-like sugar crystals that
are difficult to purge, resulting in significant sucrose loss.[4][7] The application of dextranase
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effectively hydrolyzes dextran, reducing viscosity and improving overall factory efficiency and
sugar quality.[7][8]

Data Presentation: Dextranase Application in Sugar Processing

The following table summarizes the operational parameters and efficacy of dextranase
application in sugar mills.
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Parameter Condition / Value Efficacy | Outcome  Source(s)
Chaetomium gracile,
Chaetomium High activity under
Enzyme Source ) . N 41171
erraticum, Penicillium factory conditions.
sp.
] o Juice application is
o ) Raw Juice (pre-liming) o
Application Point more efficient and [7109]
or Evaporator Syrup )
economical.
) Dextranase activity is
Optimal pH 5.0-6.0 ) o [6]119]
highest in this range.
Heating juice to 50°C
Optimal Temperature 50°C - 55°C dramatically improves [7119][10]
efficiency.
Activity decreases
Effective Brix < 25-30 °Brix rapidly at higher Brix [6][7]

values.

Enzyme Dosage

2 - 10 ppm (on juice or

cane)

Varies based on
dextran level and
enzyme
concentration.

[7](8]

Retention Time

5 - 30 minutes

Significant dextran
removal occurs within

this timeframe.

[41071€]

Dextran Removal

Up to 81% reduction
in final molasses.

~46-67% dextran
removal in juice within

10 mins.

[7](8]

Experimental Protocols

Protocol 1: Application of Dextranase for Dextran Hydrolysis in Raw Sugar Juice
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This protocol outlines the procedure for applying dextranase to raw sugar juice to reduce
dextran levels under laboratory-simulated factory conditions.

1. Materials:

e Raw sugarcane or sugar beet juice containing dextran.

o Commercial Dextranase solution ("concentrated” or "non-concentrated").[11]
e 0.1 M Acetate buffer (pH 5.5).

e Water bath or incubator set to 50°C.

o Dextran analysis kit (e.g., Haze method or ELISA kit).[8]

e pH meter.

o Stopwatch.

2. Procedure:

e Adjust the pH of the raw sugar juice to 5.5 using dilute acid or base.

e Pre-heat the juice to 50°C in a water bath.[9]

o Prepare a working solution of dextranase. For a "concentrated" enzyme, a 1:10 dilution in
deionized water is common.[9]

o Take an initial sample of the juice (T=0) for baseline dextran measurement.

» Add the dextranase working solution to the heated juice to achieve the desired final
concentration (e.g., 4 ppm).[7]

 Incubate the mixture at 50°C with gentle agitation for a set retention time (e.g., 10 minutes).
[7]

 After incubation, immediately take a sample and stop the enzymatic reaction by flash heating
(e.g., boiling for 5 minutes) or by adding a denaturing agent, depending on the subsequent
analysis method.

e Cool the sample and measure the final dextran concentration using a standard analysis
method.

e Calculate the percentage of dextran removed compared to the T=0 baseline.

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b8822743?utm_src=pdf-body
https://www.benchchem.com/product/b8822743?utm_src=pdf-body
https://assbt.org/wp-content/uploads/2023/09/Eggleston-Successful-Application.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20193249877
https://www.researchgate.net/publication/285702338_Factory_trials_to_optimize_the_application_of_dextranase_in_raw_sugar_manufacture_Part_II
https://www.benchchem.com/product/b8822743?utm_src=pdf-body
https://www.researchgate.net/publication/285702338_Factory_trials_to_optimize_the_application_of_dextranase_in_raw_sugar_manufacture_Part_II
https://www.benchchem.com/product/b8822743?utm_src=pdf-body
https://www.researchgate.net/publication/222826028_Optimization_of_sugarcane_factory_application_of_commercial_dextranases
https://www.researchgate.net/publication/222826028_Optimization_of_sugarcane_factory_application_of_commercial_dextranases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sugar Mill Process

Dextranase
Addition

Hydrolyzed Dextran

Enzymatic Treatment Low Viscosity) Clarification & Improved Sugar
(pH 5.0-6.0) Evaporation Crystallization & Yield

Contaminated Raw Juice Heat Juice
Sugarcane/Beet (High Viscosity, High Dextran) (50-55°C)

node_enzyme

node_output

node_input

node_process

Click to download full resolution via product page

Caption: Workflow for dextran removal in sugar processing.

Section 2: Applications in Pharmaceutical &
Healthcare Industries

Dextranase applications in the pharmaceutical field are diverse, ranging from improving oral
hygiene products to the production of clinical-grade dextran and enabling novel drug delivery
systems.[1][12]

Oral Care: Dental Biofilm Disruption

Dental plaque is a biofilm primarily composed of extracellular polysaccharides, including
dextran, produced by bacteria like Streptococcus mutans.[13][14] Dextranase is incorporated
into toothpaste and mouthwash to hydrolyze the dextran in the biofilm matrix, thereby
disrupting the plaque structure and preventing dental caries.[13][15][16]

Data Presentation: Dextranase Efficacy in Oral Care
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Parameter Condition / Value Efficacy | Outcome  Source(s)
Primary dextran
Target Organism Streptococcus mutans  producer in dental [13][14]
plague.
Hydrolysis of a-1,6 Disrupts biofilm
Mechanism linkages in biofilm's structure, reduces [14][17]
dextran matrix. adherence.
) Matches conditions in
Optimal pH 6.0-7.0 ) [14][16]
the oral cavity.
) Matches physiological
Optimal Temperature 37°C [14][16]
temperature.
MIC (Minimum Strong inhibition
Inhibitory 4.5 unit/g against S. mutans [16]
Concentration) growth.
~82% reduction in Significant reduction
Biofilm Reduction biofilm biomass (with in biofilm formation at [16][17]
lysozyme). 1/2 MIC.
Encapsulated in
_ _ Increases enzyme
Formulation alginate or agarose [15][16][18]

beads.

stability in toothpaste.

Experimental Protocols

Protocol 2: In Vitro Biofilm Disruption Assay (S. mutans)

This protocol assesses the ability of dextranase to disrupt pre-formed S. mutans biofilms.

1. Materials:

Streptococcus mutans (e.g., ATCC 25175).
Brain Heart Infusion (BHI) or Tryptic Soy Broth (TSB) with 1% sucrose.
96-well flat-bottom microtiter plates.
Dextranase solution (purified or commercial).
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Phosphate-Buffered Saline (PBS), pH 7.0.
0.1% Crystal Violet solution.

30% Acetic Acid or 95% Ethanol.
Microplate reader (OD at 570-595 nm).

. Procedure:

Biofilm Formation: a. Culture S. mutans overnight in BHI/TSB broth. b. Dilute the overnight
culture and add 200 pL to each well of a 96-well plate. c. Incubate the plate at 37°C in 5%
CO:2 for 24-48 hours to allow biofilm formation.[19]

Dextranase Treatment: a. After incubation, gently aspirate the medium and wash the wells
twice with PBS to remove planktonic cells. b. Add 200 uL of dextranase solution (at various
concentrations, e.g., 1/2 MIC, MIC) to the test wells. c. Add 200 pL of PBS to the positive
control wells (biofilm, no enzyme). Add sterile broth to negative control wells (no biofilm). d.
Incubate at 37°C for 30-60 minutes.[17]

Quantification: a. Aspirate the solutions and wash the wells twice with PBS. b. Add 200 pL of
0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature. c. Wash
away excess stain with water and allow the plate to dry completely. d. Solubilize the bound
stain by adding 200 pL of 30% acetic acid or 95% ethanol to each well. e. Read the
absorbance (OD) at 570-595 nm using a microplate reader.

Analysis: Compare the OD of dextranase-treated wells to the positive control to determine
the percentage of biofilm reduction.[20]

Mandatory Visualization
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Caption: Mechanism of dextranase in dental caries prevention.

Production of Clinical Dextrans

Dextrans of specific low molecular weights (e.g., Dextran 40, Dextran 70) are used in medicine
as plasma volume expanders and in antithrombotic therapies.[1][12][21] Dextranase is
employed in a controlled enzymatic process to hydrolyze high-molecular-weight microbial
dextran into fractions with the desired clinical molecular weight profile.[22][23]

Mandatory Visualization
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Caption: Logical flow of clinical dextran production.

Section 3: General Laboratory Protocols

These protocols provide fundamental methodologies for quantifying dextranase activity and
purifying the enzyme from a microbial source.

Protocol 3: Dextranase Activity Assay (DNS Method)

This assay determines dextranase activity by measuring the amount of reducing sugars
(isomaltose equivalents) released from a dextran substrate. The reducing sugars react with
3,5-dinitrosalicylic acid (DNS) to produce a colored compound measured
spectrophotometrically.[4][24][25]

1. Materials:

e Substrate: 2% (w/v) Dextran (e.g., Dextran T500) in 0.1 M Potassium Phosphate Buffer, pH
6.0.[24]
e Enzyme Solution: Dextranase diluted in cold deionized water to 5-20 ug/mL.[24]
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o DNS Reagent: Dissolve 1.0 g 3,5-dinitrosalicylic acid, 20.0 g sodium potassium tartrate, 0.2
g phenol, and 0.05 g sodium sulfite in 80 mL of 0.5 M NaOH. Adjust final volume to 100 mL
with water. Store in an amber bottle for up to 2 weeks.[24]

o Standard: Maltose solution (e.g., 1 mg/mL).

e Spectrophotometer (540 nm).

e Water baths (37°C and boiling).

2. Procedure:

» Pipette 1.9 mL of the dextran substrate into test tubes. Prepare a blank tube with 1.9 mL of
substrate.

e Pre-incubate the tubes in a 37°C water bath for 5 minutes.

 To start the reaction, add 0.1 mL of the diluted enzyme solution to the sample tubes. Add 0.1
mL of deionized water to the blank tube.

 Incubate all tubes at 37°C for exactly 30 minutes.[24]

» Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

e Place the tubes in a boiling water bath for 15 minutes to allow color development.

e Cool the tubes to room temperature and add 10 mL of deionized water to each. Mix well.

» Read the absorbance at 540 nm (Asao).

e Prepare a standard curve using known concentrations of maltose.

o Calculation: Determine the amount of reducing sugar released using the maltose standard
curve. One unit of dextranase is defined as the amount of enzyme that liberates 1.0 pmole
of isomaltose (measured as maltose) per minute under the specified conditions.[24][25]

Protocol 4: Purification of Dextranase from Microbial Culture

This protocol provides a general workflow for purifying extracellular dextranase from a fungal
fermentation broth, such as from Penicillium sp.[4][22]

1. Materials:

e Fermentation broth from a dextranase-producing microorganism.

e Ammonium sulfate.

« Dialysis tubing (e.g., 10 kDa MWCO).

» Buffer A: 20 mM Acetate buffer, pH 5.0.

o Chromatography columns (e.g., DEAE-Sepharose, Sephadex G-100).
e Centrifuge (capable of 10,000 x g, 4°C).

e Protein concentration assay kit (e.g., Bradford or Lowry).
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. Procedure:

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to remove
microbial cells. Collect the supernatant (cell-free filtrate).

Ammonium Sulfate Precipitation: a. Slowly add solid ammonium sulfate to the cold
supernatant with constant stirring to achieve 50-80% saturation.[22] b. Allow precipitation to
occur for several hours or overnight at 4°C. c. Centrifuge at 10,000 x g for 20 minutes to
collect the protein precipitate.

Dialysis: a. Resuspend the precipitate in a minimal volume of Buffer A. b. Transfer the
suspension to dialysis tubing and dialyze against a large volume of Buffer A overnight at 4°C,
with at least one buffer change. This removes excess ammonium sulfate.

lon-Exchange Chromatography: a. Load the dialyzed, concentrated enzyme solution onto a
DEAE-Sepharose column pre-equilibrated with Buffer A. b. Wash the column with Buffer A to
remove unbound proteins. c. Elute the bound dextranase using a linear gradient of NaCl
(e.g., 0-1.0 M) in Buffer A. d. Collect fractions and assay each for dextranase activity
(Protocol 3) and protein concentration. Pool the active fractions.

Gel Filtration Chromatography: a. Concentrate the pooled active fractions (e.g., using
ultrafiltration). b. Load the concentrated sample onto a Sephadex G-100 column pre-
equilibrated with Buffer A containing 0.15 M NaCl. c. Elute with the same buffer, collecting
fractions. d. Assay fractions for dextranase activity and pool the fractions containing the
purified enzyme.

Analysis: Verify purity using SDS-PAGE and determine the specific activity (Units/mg
protein).

Mandatory Visualization
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Purification Workflow
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Caption: General workflow for dextranase purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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